molecular formula C13H17FN2O3S B4173559 1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide

1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide

Cat. No.: B4173559
M. Wt: 300.35 g/mol
InChI Key: PYASVNRLFSRGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is a chemical compound with a complex structure that includes a fluorophenyl group, a sulfonyl group, and a piperidine ring

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-15-13(17)10-3-2-8-16(9-10)20(18,19)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYASVNRLFSRGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the fluorophenyl and sulfonyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide. Typical reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Research: This compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group enhances binding affinity to certain receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide can be compared with similar compounds such as:

    1-[(4-Fluorophenyl)sulfonyl]piperidine: Lacks the N-methyl and carboxamide groups, resulting in different chemical properties and biological activities.

    1-[(4-Fluorophenyl)sulfonyl]-2-pyrrolidone: Contains a pyrrolidone ring instead of a piperidine ring, affecting its reactivity and applications.

    1-[(4-Fluorophenyl)sulfonyl]-N-methyl-2-piperidinecarboxamide: Similar structure but with variations in the position of functional groups, leading to distinct chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.